molecular formula C10H8F4N6 B14254872 4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]- CAS No. 477781-02-5

4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]-

Cat. No.: B14254872
CAS No.: 477781-02-5
M. Wt: 288.20 g/mol
InChI Key: XNNKIJHPSAHMEI-UHFFFAOYSA-N
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Description

4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]- is a heterocyclic compound that features a pyrazole ring substituted with a fluoro-trifluoromethylphenyl azo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]- typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Azo Group: The azo group is introduced by diazotization of an aromatic amine followed by coupling with the pyrazole derivative. This step often requires acidic conditions and a coupling agent such as sodium nitrite.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Batch Processing: This method involves the stepwise addition of reagents in a controlled environment, ensuring high purity and yield.

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azo group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols, often under mild conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]- has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is used in the development of advanced materials, including dyes and pigments, due to its unique electronic properties.

    Biological Studies: It is used as a probe in biological studies to understand enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of 4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]- involves:

    Molecular Targets: The compound targets specific enzymes and receptors in biological systems, leading to inhibition or activation of these targets.

    Pathways Involved: It interacts with cellular pathways involved in oxidative stress, apoptosis, and signal transduction, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives: These compounds share a similar pyrazole core but differ in their substituents, leading to variations in their chemical and biological properties.

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound features a thiourea group instead of an azo group, resulting in different reactivity and applications.

Uniqueness

4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for specialized applications in medicinal chemistry and materials science.

Properties

CAS No.

477781-02-5

Molecular Formula

C10H8F4N6

Molecular Weight

288.20 g/mol

IUPAC Name

4-[[4-fluoro-3-(trifluoromethyl)phenyl]diazenyl]-4H-pyrazole-3,5-diamine

InChI

InChI=1S/C10H8F4N6/c11-6-2-1-4(3-5(6)10(12,13)14)17-18-7-8(15)19-20-9(7)16/h1-3,7H,(H2,15,19)(H2,16,20)

InChI Key

XNNKIJHPSAHMEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=NC2C(=NN=C2N)N)C(F)(F)F)F

Origin of Product

United States

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